molecular formula C18H21NO B1645386 2-(2-Cyclohexylphenoxy)aniline

2-(2-Cyclohexylphenoxy)aniline

Cat. No.: B1645386
M. Wt: 267.4 g/mol
InChI Key: NUOZLCIMDJXRQG-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylphenoxy)aniline is a substituted aniline derivative featuring a phenoxy group at the ortho position of the aniline ring, with a cyclohexyl substituent at the ortho position of the phenoxy ring. This biphenyl ether-based structure imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler aniline derivatives.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-cyclohexylphenoxy)aniline

InChI

InChI=1S/C18H21NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9,19H2

InChI Key

NUOZLCIMDJXRQG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N

Origin of Product

United States

Comparison with Similar Compounds

2-(Cyclohexyloxy)aniline (CAS 105973-37-3)

  • Structure : Aniline with a cyclohexyloxy group (-O-cyclohexyl) at the ortho position .
  • Molecular Weight : 191.27 g/mol; LogP : 3.56 (indicating moderate lipophilicity) .
  • Key Differences: Lacks the biphenyl ether backbone present in 2-(2-cyclohexylphenoxy)aniline. Simpler structure may lead to higher solubility in polar solvents compared to the target compound.
  • Applications: Potential intermediate in dye synthesis or pharmaceuticals due to its amino and ether functionalities.

2-(3,4-Difluorophenoxy)aniline

  • Structure: Aniline with a 3,4-difluorophenoxy group at the ortho position .
  • Molecular Weight: ~221 g/mol (calculated from formula C₁₂H₉F₂NO).
  • Likely lower LogP (estimated <3.5) compared to this compound.
  • Applications : Used in substitution reactions and fluorescent dye synthesis due to electron-withdrawing fluorine atoms .

2-(2,4-Dichlorophenoxy)aniline (CAS 26306-64-9)

  • Structure: Aniline with a 2,4-dichlorophenoxy group at the ortho position .
  • Molecular Weight: ~234 g/mol (calculated from formula C₁₂H₉Cl₂NO).
  • Key Differences: Chlorine atoms enhance lipophilicity (LogP >4) and chemical stability compared to the cyclohexyl-substituted target compound. Electron-withdrawing Cl groups may reduce nucleophilicity of the aniline’s amino group.
  • Applications : Likely used in agrochemicals or as a building block for herbicides.

2-[(2-Ethylcyclohexyl)oxy]aniline

  • Structure : Aniline with a (2-ethylcyclohexyl)oxy group at the ortho position .
  • Molecular Weight : 219.32 g/mol.
  • Key Differences :
    • Branched ethylcyclohexyl substituent introduces greater steric hindrance than the cyclohexyl group in the target compound.
    • Higher molecular weight may reduce volatility.
  • Applications: Potential use in polymer stabilizers or specialty surfactants.

Data Table: Comparative Properties of Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications
This compound C₁₈H₂₁NO ~267.37 ~4.2* Biphenyl ether, cyclohexyl Organic synthesis, materials
2-(Cyclohexyloxy)aniline C₁₂H₁₇NO 191.27 3.56 Cyclohexyloxy Dye intermediates, pharmaceuticals
2-(3,4-Difluorophenoxy)aniline C₁₂H₉F₂NO ~221.20 ~3.2 3,4-Difluorophenoxy Fluorescent dyes, substitution reactions
2-(2,4-Dichlorophenoxy)aniline C₁₂H₉Cl₂NO ~234.11 ~4.5 2,4-Dichlorophenoxy Agrochemicals, herbicides
2-[(2-Ethylcyclohexyl)oxy]aniline C₁₄H₂₁NO 219.32 ~4.0 2-Ethylcyclohexyloxy Polymer additives, surfactants

*Estimated based on structural analogs.

Research Findings and Key Insights

  • Halogenated phenoxy groups (e.g., Cl or F in ) increase stability and electron-deficient character, favoring applications in electrophilic substitution reactions.
  • Synthetic Challenges :
    • Biphenyl ether derivatives like the target compound may require multi-step synthesis involving Ullmann or Buchwald-Hartwig coupling, whereas simpler analogs (e.g., ) can be synthesized via nucleophilic aromatic substitution.
  • Applications :
    • Fluorinated analogs (e.g., ) are prioritized in optoelectronics due to their electron-deficient aromatic systems.
    • Chlorinated derivatives (e.g., ) dominate agrochemical research for their persistence and bioactivity.

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